molecular formula C12H11ClN2O2 B2563505 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide CAS No. 417723-63-8

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No.: B2563505
CAS No.: 417723-63-8
M. Wt: 250.68
InChI Key: MOHMYIXEWBYVFG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS 417723-63-8) is a high-value chemical building block primarily recognized for its role as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the synthesis of multi-targeted kinase inhibitors such as Lenvatinib, an anticancer medication . Its molecular formula is C12H11ClN2O2, with a molecular weight of 250.68 g/mol . The compound is typically supplied with a high purity level of 97% . As a heterocyclic building block, its core quinoline structure provides a versatile scaffold for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research and development purposes only . It is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data and material safety data sheet (MSDS) prior to handling. Proper personal protective equipment should be worn, and the compound should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHMYIXEWBYVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of 6-cyano-7-methoxy-4-chloroquinoline with acetic acid. The reaction is carried out at 80°C for 24 hours, followed by cooling and precipitation to yield the desired product . Another method involves the use of hydrogen peroxide as a reagent, resulting in a high yield of 91% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Conversion of Esters to Amides

A common approach involves hydrolyzing esters (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) to carboxamides using ammonia or ammonium hydroxide. For example:

  • Conditions : Methanol, 25–30°C, 10–12 hours with ammonium hydroxide (25% aqueous solution) .

  • Yield : Up to 88.97% with HPLC purity >99% .

  • Mechanism : The ester undergoes nucleophilic substitution with ammonia to form the amide.

Table 1: Representative Reaction Conditions for Amide Synthesis

ReagentSolventTemperatureTimeYield
NH₃ (25% aqueous)Methanol25–30°C10–12 h88.97%
NH₃ (gaseous)Water60°C4 h85.17%

Chlorination Reactions

The synthesis of the chlorinated intermediate (4-chloro-7-methoxyquinoline-6-carboxamide) often involves chlorinating agents like thionyl chloride or phosphorus oxychloride. For example:

  • Conditions : Acetonitrile or tetrahydrofuran as solvent, diisopropylethylamine as acid scavenger, 60–80°C for 0.5–8 hours .

  • Yield : 77–89% .

Base-Mediated Amidation

Formamide and bases like sodium t-butoxide in polar aprotic solvents (e.g., DMF) can convert chlorinated intermediates to amides. For example:

  • Conditions : Formamide (221.74 mL), sodium t-butoxide (152.72 g), DMF, 0–10°C for 5 hours .

  • Yield : 141 g (high purity) .

Challenges and Considerations

  • Regioselectivity : Chlorination at the 4-position requires precise control to avoid side reactions.

  • Impurity Management : Previous methods reported impurities (e.g., 1.8% of urea derivatives) in coupling steps, necessitating purification .

  • Scalability : Industrial processes emphasize atom economy and reduced waste, as seen in methods achieving >90% yields .

Analytical and Physical Data

  • Molecular Weight : 250.68 g/mol .

  • Purity : Typically >99% via HPLC .

  • Availability : Commercial suppliers offer the compound at 97% purity (e.g., Aaron Chemicals) .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that enhance the properties of the resultant compounds. This compound is particularly valuable in the development of new chemical entities used in pharmaceuticals and agrochemicals.

Biological Applications

Intermediate for Bioactive Compounds

In biological research, this compound is utilized as an intermediate in the synthesis of various bioactive molecules. It plays a pivotal role in the creation of compounds that exhibit pharmacological activity, contributing to advancements in drug discovery and development .

Medicinal Chemistry

Key Role in Lenvatinib Production

One of the most notable applications of this compound is its use as an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Lenvatinib is employed clinically for treating several cancers, including:

  • Thyroid Cancer
  • Hepatocellular Carcinoma
  • Renal Cell Carcinoma

The synthesis process involves multiple steps where this compound is reacted with other reagents to yield Lenvatinib . The mechanism of action for Lenvatinib includes inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor growth and angiogenesis.

Industrial Applications

Pharmaceuticals and Agrochemicals

This compound is also significant in industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its ability to act as a precursor for various active pharmaceutical ingredients (APIs) makes it essential for producing medications that target a range of diseases .

Data Table: Applications Overview

Application AreaSpecific UseExample Compound
Chemical SynthesisBuilding block for organic moleculesVarious APIs
Biological ResearchIntermediate for bioactive compoundsAnticancer agents
Medicinal ChemistryIntermediate for LenvatinibLenvatinib
Industrial ApplicationsPrecursor for pharmaceuticals/agrochemicalsDiverse APIs

Case Studies

Case Study 1: Synthesis of Lenvatinib

A detailed examination of the synthetic pathway reveals that this compound is combined with a urea derivative under specific conditions (e.g., using cesium carbonate or sodium tert-butoxide) to produce Lenvatinib. This process highlights the compound's integral role in producing effective cancer therapies .

Case Study 2: Development of New Bioactive Compounds

Research has shown that modifications to this compound can lead to novel bioactive compounds with enhanced therapeutic profiles. For instance, derivatives synthesized from this compound have shown promising results in preclinical studies targeting various disease mechanisms, further emphasizing its potential in drug development .

Comparison with Similar Compounds

Key Observations :

  • Ethyl 4-chloroquinoline-3-carboxylate (similarity 0.93) shares the chloroquinoline core but differs in substituent positions and functional groups.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (similarity 0.86) is structurally closest but replaces the N-methyl carboxamide with a methyl ester. This substitution diminishes hydrogen-bonding capacity, which could reduce target affinity or alter pharmacokinetics .
  • (R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide introduces a pyridinyl-ethylamino group at position 4, adding a basic nitrogen and stereochemical complexity. The R-configuration may enhance selectivity for chiral biological targets, as seen in other enantioselective drugs .

Functional Group Impact on Physicochemical Properties

  • Carboxamide vs. Ester: The N-methyl carboxamide in the target compound provides stronger hydrogen-bond donor/acceptor capabilities compared to esters, improving solubility and bioavailability .
  • Methoxy vs. Chlorine at position 4 enhances lipophilicity, aiding membrane permeability .
  • Stereochemistry: The R-configuration in the pyridinyl-ethylamino analog (CAS 5525-35-9) highlights the role of stereochemistry in biological activity, a factor absent in the target compound .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux, 6 h70%
Ester to CarboxamideMethylamine, HATU, DMF, RT, 12 h85-90%

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: The methoxy (δ 3.8–4.0 ppm) and N-methyl groups (δ 3.0–3.2 ppm) are key identifiers. Aromatic protons appear as doublets in the δ 7.3–8.5 ppm range, with splitting patterns indicating substitution positions .
  • HPLC Purity Analysis: Reversed-phase C18 columns with UV detection (λ = 254 nm) are standard. For example, 99% purity was achieved for 4-chloro-6,7-dimethoxyquinoline using a methanol/water gradient .
  • Mass Spectrometry (ESI): The molecular ion [M+H]⁺ for the ester precursor (C₁₂H₁₀ClNO₃) is observed at m/z 251.67, while the carboxamide derivative (C₁₂H₁₁ClN₂O₃) shows m/z 266.08 .

Advanced: What strategies optimize regioselectivity during functionalization of the quinoline core?

Methodological Answer:
Regioselectivity challenges arise during chlorination or methoxylation due to competing reaction sites. Strategies include:

  • Directing Groups: Electron-donating groups (e.g., methoxy at C7) direct electrophilic substitution to the C4 position. Intramolecular C–H⋯Cl interactions stabilize transition states, as seen in 4-chloro-6,7-dimethoxyquinoline .
  • Computational Modeling: DFT studies predict favorable sites for substitution by analyzing electron density maps and frontier molecular orbitals. This approach minimizes trial-and-error in optimizing reaction conditions .

Advanced: How can reaction yields be improved for the carboxamide derivative?

Methodological Answer:

  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance amidation efficiency. For example, HATU-mediated coupling improves yields to >85% compared to traditional acid chloride routes .
  • Solvent Optimization: Anhydrous DMF or THF minimizes side reactions. Microwave-assisted synthesis reduces reaction time from 12 h to 2 h while maintaining yield .

Basic: What are the solubility properties, and how do they influence experimental design?

Methodological Answer:

  • Solubility Profile: The carboxamide derivative is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). The methyl ester precursor (logP ≈ 2.5) is more lipophilic than the carboxamide (logP ≈ 1.8) .
  • Experimental Implications: For biological assays, use DMSO stocks (≤1% v/v) to avoid solvent toxicity. For chromatography, optimize mobile phases with acetonitrile/0.1% TFA gradients .

Advanced: How can computational methods predict biological activity or reactivity?

Methodological Answer:

  • Docking Studies: Molecular docking with target proteins (e.g., kinases) identifies potential binding modes. For example, the quinoline core may intercalate into DNA or inhibit topoisomerases, as seen in related 2-hydroxy-6-methoxyquinoline derivatives .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties. The carboxamide’s low logP suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted studies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Desiccate to avoid moisture-induced degradation.
  • Stability Monitoring: Regular HPLC analysis detects decomposition. For example, the ester precursor shows <5% degradation over 6 months when stored properly .

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